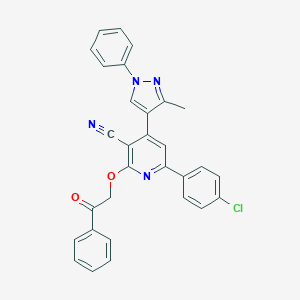
6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been found to possess significant anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Wirkmechanismus
The exact mechanism of action of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer drugs. However, its poor solubility in water and low bioavailability limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile. One of the main areas of interest is its potential use in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. Finally, there is a need for more preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile is a promising chemical compound with potential applications in various fields of science. Its anti-inflammatory, analgesic, and anti-cancer properties make it a valuable candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 6-(4-chlorophenyl)-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-(2-oxo-2-phenylethoxy)nicotinonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-4-yl hydrazine to form 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde. This intermediate product is then reacted with 2-(2-oxo-2-phenylethoxy)acetonitrile and nicotinic acid to form the final product.
Eigenschaften
Molekularformel |
C30H21ClN4O2 |
|---|---|
Molekulargewicht |
505 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-4-(3-methyl-1-phenylpyrazol-4-yl)-2-phenacyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C30H21ClN4O2/c1-20-27(18-35(34-20)24-10-6-3-7-11-24)25-16-28(21-12-14-23(31)15-13-21)33-30(26(25)17-32)37-19-29(36)22-8-4-2-5-9-22/h2-16,18H,19H2,1H3 |
InChI-Schlüssel |
HTJYHBXGUZUGGB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C2=CC(=NC(=C2C#N)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN(C=C1C2=CC(=NC(=C2C#N)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)
![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)

![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292779.png)
![ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292781.png)
![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)
![5-Phenyl-7-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292784.png)
![2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B292785.png)